REACTION_CXSMILES
|
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[CH3:12][C:13]1([CH3:23])[C:18]([CH3:19])=[CH:17][CH2:16][C@H:15]([CH3:20])[C@@H:14]1[CH2:21][OH:22]>C(Cl)Cl>[CH3:23][C:13]1([CH3:12])[C:18]([CH3:19])=[CH:17][CH2:16][CH:15]([CH3:20])[CH:14]1[CH:21]=[O:22] |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
cis-2,2,3,6-tetramethyl-3-cyclohexene-1-methanol
|
Quantity
|
8.38 g
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@H](CC=C1C)C)CO)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
obtained as in example 3b
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(CC=C1C)C)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.77 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |